molecular formula C9H19NO2 B2997232 METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE CAS No. 1157810-14-4

METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE

Cat. No.: B2997232
CAS No.: 1157810-14-4
M. Wt: 173.256
InChI Key: GBHRDLRGJKFSAA-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE is a branched ester derivative featuring a tertiary amine group. Its structure combines a methyl ester backbone with a 2-methylpropyl (isobutyl) amino substituent, contributing to unique steric and electronic properties. This compound is likely utilized in pharmaceutical or agrochemical research due to its structural resemblance to bioactive amino acid derivatives and intermediates (e.g., ).

Properties

IUPAC Name

methyl 2-methyl-2-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-9(3,4)8(11)12-5/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRDLRGJKFSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The compound can be synthesized through the esterification of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Amidation Reaction: Another method involves the amidation of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid with methanol in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods: Industrial production of methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate often involves large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-methyl-2-[(2-methylpropyl)amino]propanoic acid.

    Reduction: Formation of 2-methyl-2-[(2-methylpropyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methyl-2-[(2-methylpropyl)amino]propanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Functional Groups Notable Features Reference
Target : METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE 2-Methylpropyl (isobutyl) amino, methyl ester C9H19NO2 Ester, tertiary amine High steric hindrance from branched alkyl chain -
Analog 1 : METHYL (2S)-2-AMINO-3-(4-METHOXYPHENYL)PROPANOATE 4-Methoxyphenyl, methyl ester C11H15NO3 Ester, primary amine, aromatic ether Stereospecific (S-configuration); aromatic ring enhances π-π interactions
Analog 2 : Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate 2-Methylallyl amino, phenyl, methyl ester C14H19NO2 Ester, secondary amine, aromatic ring Conjugated aromatic system; potential for radical polymerization
Analog 3 : METHYL 2-([(4-CHLOROPHENYL)SULFONYL]AMINO)PROPANOATE 4-Chlorophenyl sulfonyl, methyl ester C10H12ClNO4S Sulfonamide, ester Electron-withdrawing sulfonyl group increases acidity of NH

Electronic and Steric Effects

  • Target Compound: The 2-methylpropyl amino group introduces significant steric bulk, reducing nucleophilic reactivity at the nitrogen compared to primary or secondary amines. The methyl ester provides moderate electron-withdrawing effects, stabilizing the carbonyl group .
  • Analog 1: The 4-methoxyphenyl substituent donates electrons via resonance, enhancing the electron density of the aromatic ring.
  • Analog 3 : The sulfonamide group in Analog 3 creates a strong electron-withdrawing environment, increasing the acidity of the NH proton (pKa ~10–12) compared to the target’s tertiary amine (pKa ~8–9) .

Solubility and Physicochemical Properties

  • Target Compound: Predicted to have moderate solubility in polar solvents (e.g., ethanol) due to the ester group but reduced water solubility due to the hydrophobic isobutyl chain.
  • Analog 1 : The 4-methoxyphenyl group enhances lipophilicity, while the primary amine improves water solubility via protonation under acidic conditions .
  • Analog 2: The phenyl and methylallyl groups increase hydrophobicity, making it suitable for non-polar matrices .

Biological Activity

Methyl 2-methyl-2-[(2-methylpropyl)amino]propanoate is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, featuring a methyl ester and a branched amino group, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₁O₂
  • Molecular Weight : Approximately 171.25 g/mol
  • SMILES Notation : CC(C(=O)OC(C)C(C)N)C

The compound's structure includes an ester functional group, which can undergo hydrolysis, releasing active amino acid derivatives that may interact with various biological pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may act as a ligand for various enzymes, modulating their activity through competitive inhibition or activation.
  • Receptor Modulation : It may interact with receptors involved in neurotransmission or metabolic processes, potentially influencing signaling pathways.
  • Hydrolysis : The ester group can be hydrolyzed to release the amino acid derivative, which can participate in numerous biochemical reactions.

Antioxidant Activity

Recent studies have investigated the antioxidant properties of derivatives of this compound. These studies utilized various assays to assess the efficacy of these compounds in neutralizing free radicals:

  • DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Certain derivatives exhibited significant antioxidant activity, indicating potential therapeutic applications in oxidative stress-related diseases.
  • Hydrogen Peroxide Scavenging : The ability to neutralize hydrogen peroxide was also assessed, with some derivatives showing promising results.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it could inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism likely involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways within the microorganisms .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may exhibit neuroprotective effects. Preliminary studies suggest that these compounds can enhance neuronal survival in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies and Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant scavenging activity against DPPH and hydrogen peroxide in certain derivatives
Antimicrobial ActivityInhibition of bacterial growth; potential for developing new antimicrobial agents
Neuroprotective EffectsEnhanced neuronal survival in oxidative stress models

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